molecular formula C6H12O6 B583745 L-[1-13C]Glucose CAS No. 478519-02-7

L-[1-13C]Glucose

Cat. No. B583745
M. Wt: 181.148
InChI Key: WQZGKKKJIJFFOK-WIZIAPGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glucose is an organic compound with the formula C6H12O6 or O=CH[CH(OH)]5H . It is one of the aldohexose monosaccharides and is the enantiomer of the more common D-glucose . L-Glucose does not occur naturally in living organisms but can be synthesized in the laboratory . It is indistinguishable in taste from D-glucose .


Synthesis Analysis

L-Glucose can be synthesized in the laboratory . The solid sugar products can be produced by removing the solvent under reduced pressure . Further separation of D and L enantiomers can be done by chiral resolution with SASP (reaction-crystallization-hydrolysis) or chiral preparative HPLC or chiral capillary electrophoresis .


Molecular Structure Analysis

L-Glucose usually occurs as one of four cyclic structural isomers —α- and β- l-glucopyranose (the most common, with a six-atom ring), and α- and β- l-glucofuranose (with a five-atom ring) . In water solution, these isomers interconvert in matters of hours, with the open-chain form as an intermediate stage .


Chemical Reactions Analysis

L-Glucose undergoes glycolysis, a series of enzymatic reactions that break it down into adenosine triphosphate (ATP), the energy currency of the cell . Furthermore, L-Glucose is involved in maintaining blood sugar levels .


Physical And Chemical Properties Analysis

L-Glucose can be solid or liquid, has a sweet taste, a melting point of 294.8˚F(146˚C), and a density of 1.54 g/cm³ . It has no odor, is soluble in water and acetic acid, and all forms of glucose are colorless and are also clear .

Scientific Research Applications

  • Glucose and Lactate Metabolism in C6 Glioma Cells : Bouzier et al. (1998) used 13C nuclear magnetic resonance spectroscopy (NMR) to investigate the metabolism of L-lactate and D-glucose in C6 glioma cells, finding that exogenous lactate was the major substrate for oxidative metabolism (Bouzier, Voisin, Goodwin, Canioni, & Merle, 1998).

  • Imaging Brain Deoxyglucose Uptake and Metabolism : Nasrallah et al. (2013) demonstrated that 2-Deoxy-D-glucose (2DG) is useful for inferring glucose uptake and metabolism, showing the potential for MRI techniques to image deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling (Nasrallah, Pagés, Kuchel, Golay, & Chuang, 2013).

  • Metabolic Fluxes in Hepatic Cells : Hofmann et al. (2008) established an experimental setup for acquiring metabolite and transient 13C‐labeling data in mammalian cells, using 13C‐labeled glucose as substrate, which is useful for estimating metabolic fluxes (Hofmann, Maier, Niebel, Vacun, Reuss, & Mauch, 2008).

  • Quantification of Endogenous and Exogenous Plasma Glucose : Huang et al. (2018) developed a novel NMR strategy for discriminative quantification of endogenous and exogenous glucose in plasma using 13C-labeled glucose (Huang, Yu, Ma, & Hu, 2018).

  • Glucose Metabolism in Mammalian Cells : Lin, Cheng, and Wright (1993) developed a method using 13C isotopes to study glucose metabolism in mammalian cell lines (Lin, Cheng, & Wright, 1993).

  • Localized 13C NMR Spectroscopy in the Human Brain : Gruetter et al. (1994) studied cerebral metabolism of d[1‐13C]glucose with localized 13C NMR spectroscopy, providing insights into brain glutamate concentrations (Gruetter, Novotny, Boulware, Mason, Rothman, Shulman, Prichard, & Shulman, 1994).

  • Carbon-13 NMR Analysis in Crithidia fasciculata : De los Santos et al. (1985) applied 13C NMR to study glucose metabolism in Crithidia fasciculata, finding that [1-13C]glucose underwent a glycolytic pathway (De los Santos, Buldain, Frydman, Cannata, & Cazzulo, 1985).

  • 13C‐NMR in Trichomonas vaginalis : Chapman et al. (1985) used 13C‐NMR to study the kinetics of formation of metabolites from [l‐13C]glucose in Trichomonas vaginalis, revealing glycerol as a major product (Chapman, Linstead, Lloyd, & Williams, 1985).

Safety And Hazards

L-Glucose may form combustible dust concentrations in air . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Hyperpolarized 13C MRI/S, which includes L-[1-13C]Glucose, enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . It has the potential to improve early diagnosis of disease, patient stratification, and therapy response assessment .

properties

IUPAC Name

(3S,4R,5R,6S)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-WIZIAPGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-[1-13C]Glucose

Citations

For This Compound
29
Citations
NW Lutz, N Yahi, J Fantini… - European journal of …, 1996 - Wiley Online Library
A 31 P‐NMR method for the determination of 13 C enrichment in phosphorylated [1‐ 13 C]glucose metabolites was developed by taking advantage of the 13 C satellites detectable for …
Number of citations: 18 febs.onlinelibrary.wiley.com
S Gottschalk, N Anderson, C Hainz, SG Eckhardt… - Clinical Cancer …, 2004 - AACR
The therapeutic efficacy of imatinib mesylate (Gleevec) is based on its specific inhibition of the BCR-ABL oncogene protein, a widely expressed tyrosine kinase in chronic myelogenous …
Number of citations: 312 aacrjournals.org
KCC van de Ven, M van der Graaf, CJ Tack… - Diabetes, 2012 - Am Diabetes Assoc
The objective of this study was to investigate the relationship between plasma and brain glucose levels during euglycemia and hypoglycemia in healthy subjects and patients with type …
Number of citations: 55 diabetesjournals.org
L Brennan, A Shine, C Hewage, JPG Malthouse… - Diabetes, 2002 - Am Diabetes Assoc
Early experiments indicated that islet β-cells substantially metabolized l-alanine but that insulin secretion was largely unaffected by the amino acid. It was subsequently demonstrated …
Number of citations: 141 diabetesjournals.org
JC Chatham, ZP Gao, A Bonen… - Cardiovascular …, 1999 - academic.oup.com
Objective: Alterations in myocardial metabolism occur early after the onset of diabetes suggesting that they may play a role in the development of cardiac dysfunction. Inhibition of …
Number of citations: 66 academic.oup.com
KP Burton, JG Jones, TH Le, AD Sherry… - Circulation …, 1994 - Am Heart Assoc
The effects of a xanthine oxidase-mediated free radical-generating system containing purine and iron-loaded transferrin or solutions containing hydrogen peroxide and iron-loaded …
Number of citations: 10 www.ahajournals.org
AK Håberg, H Qu, U Sonnewald - Journal of neurochemistry, 2009 - Wiley Online Library
Focal ischemia leads to functional deafferentation of regions connected to the ischemic area via fiber tracts. Using iv administration of 13 C‐labeled glucose and acetate combined with …
Number of citations: 32 onlinelibrary.wiley.com
N Serkova, A Brand, U Christians, D Leibfritz - Biochimica et Biophysica …, 1996 - Elsevier
The use of the undecapeptide cyclosporine and the macrolide tacrolimus as immunosuppressants in transplantation medicine and for the therapy of immune diseases often provokes …
Number of citations: 62 www.sciencedirect.com
G Bloch, JR Chase, DB Meyer… - American Journal …, 1994 - journals.physiology.org
Time courses of the glycogen synthesis rate and of the glucose 6-phosphate (G-6-P) concentration after an electrically induced exercise were followed in the anesthetized rat …
Number of citations: 74 journals.physiology.org
PSV Silva - 2015 - estudogeral.uc.pt
Since their discovery as a marker for diabetic ketoacidosis, ketone bodies have become known for their therapeutic role as effective agents in refractory epilepsy and a diet specifically …
Number of citations: 0 estudogeral.uc.pt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.